tert-Butyl 5-(aminomethyl)-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate tert-Butyl 5-(aminomethyl)-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15914820
InChI: InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-5-4-12-10(6-15)7-16-8-11(12)9-17/h7-8H,4-6,9,15H2,1-3H3
SMILES:
Molecular Formula: C14H21N3O2
Molecular Weight: 263.34 g/mol

tert-Butyl 5-(aminomethyl)-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate

CAS No.:

Cat. No.: VC15914820

Molecular Formula: C14H21N3O2

Molecular Weight: 263.34 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 5-(aminomethyl)-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate -

Specification

Molecular Formula C14H21N3O2
Molecular Weight 263.34 g/mol
IUPAC Name tert-butyl 5-(aminomethyl)-3,4-dihydro-1H-2,7-naphthyridine-2-carboxylate
Standard InChI InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-5-4-12-10(6-15)7-16-8-11(12)9-17/h7-8H,4-6,9,15H2,1-3H3
Standard InChI Key AOKQSGMZFNCEFN-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC2=C(C=NC=C2C1)CN

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound’s structure consists of a 2,7-naphthyridine scaffold—a fused bicyclic system containing a pyridine and a dihydropyridine ring. The 5-position is substituted with an aminomethyl group (CH2NH2-\text{CH}_2\text{NH}_2), while the 2-position is esterified with a tert-butoxycarbonyl (Boc) protecting group . The Boc group enhances solubility and stability, making the compound amenable to further synthetic modifications .

Table 1: Key Structural and Physicochemical Properties

PropertyValue/DescriptionSource
CAS Number1250999-86-0
Molecular FormulaC14H21N3O2\text{C}_{14}\text{H}_{21}\text{N}_{3}\text{O}_{2}
Molecular Weight263.34 g/mol
SMILES NotationCC(C)(C)OC(=O)N1CCC2=C(C=NC=C2C1)CN
Boiling PointNot reported
Melting PointNot reported
Hazard StatementsH302, H315, H319 (Harmful if swallowed, skin/eye irritation)

The InChIKey (AOKQSGMZFNCEFN-UHFFFAOYSA-N) and IUPAC name (tert-butyl 5-(aminomethyl)-3,4-dihydro-1H-2,7-naphthyridine-2-carboxylate) further confirm its identity .

Synthesis and Synthetic Applications

Synthetic Routes

The compound is typically synthesized via multi-step organic reactions, leveraging palladium-catalyzed couplings and Boc-protection strategies . A general approach involves:

  • Ring Formation: Constructing the 2,7-naphthyridine core through cyclization of appropriately substituted pyridine precursors.

  • Functionalization: Introducing the aminomethyl group via reductive amination or nucleophilic substitution.

  • Protection: Installing the Boc group using di-tert-butyl dicarbonate under basic conditions .

Table 2: Representative Synthetic Methodologies

StepReagents/ConditionsYieldSource
CyclizationPd catalysis, trimethylsilyl enolateModerate
AminomethylationNH3/NaBH4, methanol, 0°C to RTHigh
Boc ProtectionDi-tert-butyl dicarbonate, DMAP, CH2Cl2High

Role in Medicinal Chemistry

The Boc-protected aminomethyl group serves as a versatile handle for further derivatization. For example, deprotection with trifluoroacetic acid (TFA) yields a primary amine, enabling conjugation to pharmacophores or linkers in drug discovery . This flexibility is exemplified in antimycobacterial agents, where analogous naphthyridine derivatives exhibit activity against Mycobacterium tuberculosis .

Pharmacological and Biological Relevance

Enzyme Inhibition

The compound’s aminomethyl group may interact with enzymatic active sites. For instance, lipases and esterases with GGG(A)X motifs show specificity for tert-butyl esters, suggesting potential applications in prodrug design .

ParameterRecommendationSource
Storage2–8°C, inert atmosphere
PPEGloves, goggles, lab coat
First AidRinse skin/eyes, seek medical attention

Comparative Analysis with Structural Analogs

Analogous Naphthyridine Derivatives

Comparative studies reveal that minor structural modifications significantly alter pharmacological profiles:

Table 4: Comparison with Related Compounds

CompoundSubstituentsActivitySource
tert-Butyl 7-amino-3,4-dihydro-2,6-naphthyridine-2(1H)-carboxylateAmino at 7-positionReduced antimycobacterial
tert-Butyl 8-(aminomethyl)-3,4-dihydro-2,6-naphthyridine-2(1H)-carboxylateAminomethyl at 8-positionEnhanced solubility
5-Oxo-3,4,5,6-tetrahydro[2, naphthyridine-2(1H)-carboxylateOxo groupInactive in enzyme assays

The 5-aminomethyl substitution in tert-butyl 5-(aminomethyl)-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate optimizes steric and electronic interactions with biological targets, underscoring its unique value .

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